molecular formula C10H7FN4OS B2708770 N-[(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide CAS No. 477872-08-5

N-[(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide

Cat. No.: B2708770
CAS No.: 477872-08-5
M. Wt: 250.25
InChI Key: SEEZAERQTPGDHV-XGICHPGQSA-N
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Description

N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound with the molecular formula C10H7FN4OS. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

The synthesis of N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can be compared with other similar compounds such as:

The uniqueness of N’-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide lies in its specific combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4OS/c11-8-3-1-7(2-4-8)5-12-14-10(16)9-6-17-15-13-9/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZAERQTPGDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143250
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-fluorophenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477872-08-5
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-fluorophenyl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477872-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-fluorophenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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